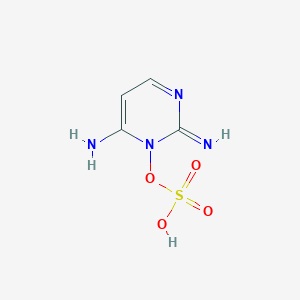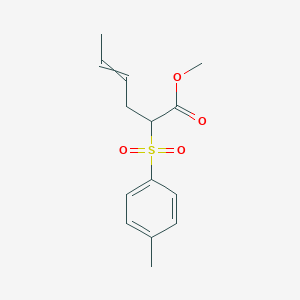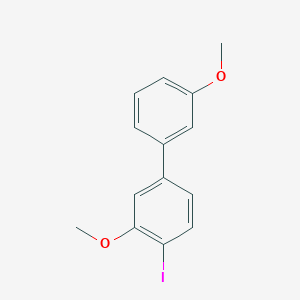
1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- is an organic compound with the molecular formula C14H13IO2 It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the 4-position and methoxy groups at the 3,3’-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- can be synthesized through several methods. One common approach involves the iodination of 3,3’-dimethoxybiphenyl. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, and the compound can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.
Coupling Products: New biphenyl derivatives with extended carbon chains.
Oxidation Products: Quinones and other oxidized derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- depends on the specific reactions it undergoes. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes. The methoxy groups can influence the electronic properties of the biphenyl core, affecting reactivity and stability .
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 4-iodo-: Similar structure but lacks the methoxy groups, resulting in different reactivity and applications.
1,1’-Biphenyl, 3,3’-dimethoxy-: Lacks the iodine atom, affecting its use in coupling reactions.
1,1’-Biphenyl, 4,4’-dimethoxy-: Different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- is unique due to the combination of iodine and methoxy substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
108541-94-2 |
|---|---|
Formule moléculaire |
C14H13IO2 |
Poids moléculaire |
340.16 g/mol |
Nom IUPAC |
1-iodo-2-methoxy-4-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H13IO2/c1-16-12-5-3-4-10(8-12)11-6-7-13(15)14(9-11)17-2/h3-9H,1-2H3 |
Clé InChI |
ODNMWSWLIHLODJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)


![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)

![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
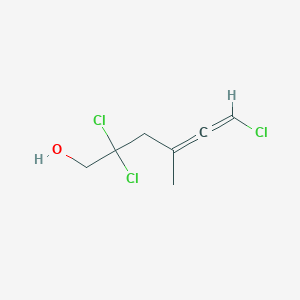

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
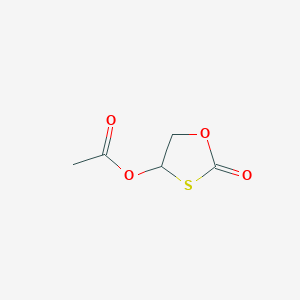
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

